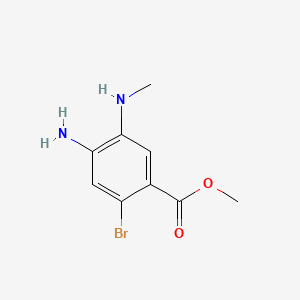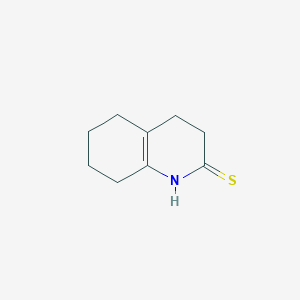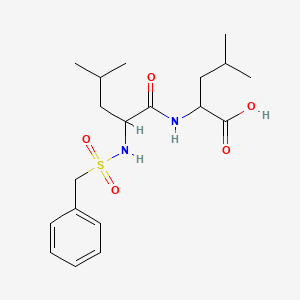
Methyl 4-amino-2-bromo-5-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-bromo-5-(methylamino)benzoate is an organic compound with a complex structure, featuring both amino and bromo substituents on a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-5-(methylamino)benzoate typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Esterification: Formation of the ester group by reacting with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, followed by esterification. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-bromo-5-(methylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-bromo-5-(methylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-bromo-5-(methylamino)benzoate involves its interaction with various molecular targets. The amino and bromo groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-4-bromobenzoate: Similar structure but with different substitution pattern.
Methyl 4-bromobenzoate: Lacks the amino groups, making it less reactive in certain reactions.
Methyl 4-aminobenzoate: Lacks the bromo and methylamino groups, affecting its chemical properties.
Uniqueness
Methyl 4-amino-2-bromo-5-(methylamino)benzoate is unique due to the presence of both amino and bromo substituents, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
methyl 4-amino-2-bromo-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8-3-5(9(13)14-2)6(10)4-7(8)11/h3-4,12H,11H2,1-2H3 |
InChI-Schlüssel |
GKXAGVCHCJGSLY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C(=C1)C(=O)OC)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)

![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)

![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)



